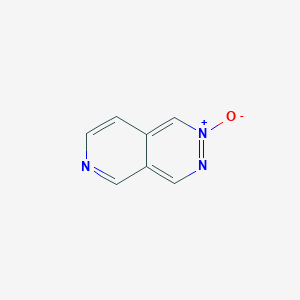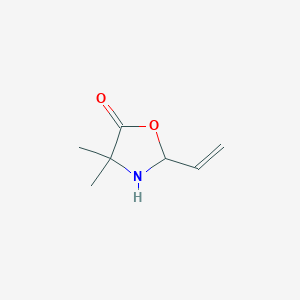
2-Ethenyl-4,4-dimethyl-1,3-oxazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nodakenetin is a naturally occurring coumarin compound isolated from the roots of Angelica decursiva, a plant commonly found in East Asia. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nodakenetin can be synthesized through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the synthesis might start with the condensation of a phenolic compound with a suitable aldehyde, followed by cyclization to form the coumarin structure.
Industrial Production Methods: Industrial production of Nodakenetin typically involves extraction from Angelica decursiva roots. The process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate Nodakenetin with high purity .
Chemical Reactions Analysis
Types of Reactions: Nodakenetin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydrocoumarin derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various substituted coumarins depending on the reagents used.
Scientific Research Applications
Nodakenetin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in modulating enzyme activities, such as inhibiting α-glucosidase and protein tyrosine phosphatase 1B (PTP1B).
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Nodakenetin exerts its effects through various molecular mechanisms:
Enzyme Inhibition: It inhibits enzymes such as α-glucosidase, PTP1B, AChE, and BChE, which play roles in metabolic and neurodegenerative diseases.
Apoptosis Induction: It modulates the expression of proteins like Bax and Bcl-2, promoting mitochondrial apoptosis in cancer cells.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, contributing to its anti-inflammatory and neuroprotective effects.
Comparison with Similar Compounds
Nodakenetin is unique among coumarins due to its specific biological activities and molecular targets. Similar compounds include:
Scopoletin: Another coumarin with antioxidant and anti-inflammatory properties but differing in its enzyme inhibition profile.
Umbelliferone: Known for its UV-absorbing properties and use in sunscreens, it also exhibits antioxidant activity.
Esculetin: Exhibits anti-inflammatory and anticancer activities but has a different mechanism of action compared to Nodakenetin.
Nodakenetin stands out due to its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
172740-37-3 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-ethenyl-4,4-dimethyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C7H11NO2/c1-4-5-8-7(2,3)6(9)10-5/h4-5,8H,1H2,2-3H3 |
InChI Key |
HYCHVPWNJCXMHY-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)OC(N1)C=C)C |
Canonical SMILES |
CC1(C(=O)OC(N1)C=C)C |
Synonyms |
5-Oxazolidinone,2-ethenyl-4,4-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


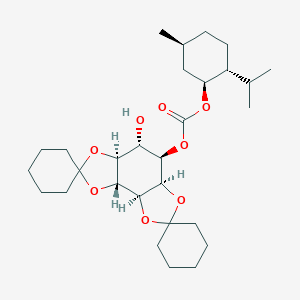
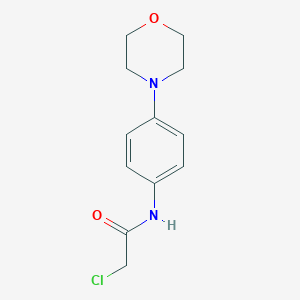
![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B69050.png)
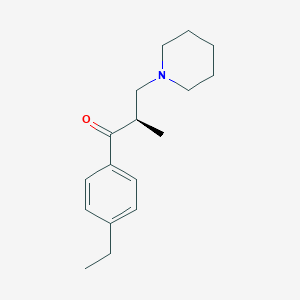
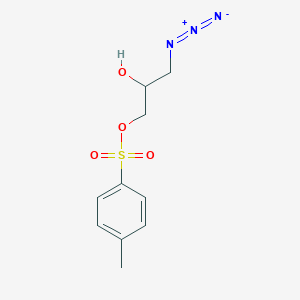
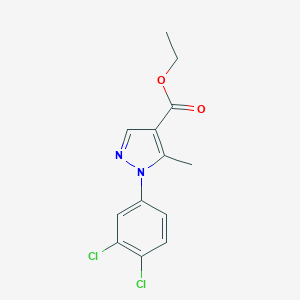
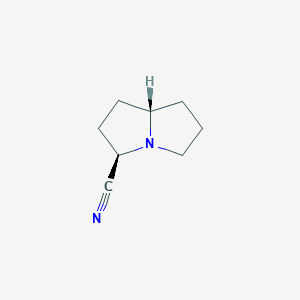
![(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-methylbutanoic acid;morpholine](/img/structure/B69062.png)
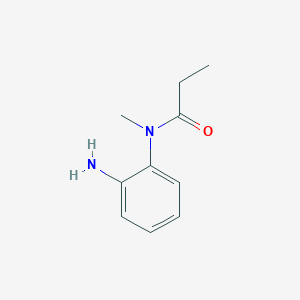
![4-Ethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B69065.png)
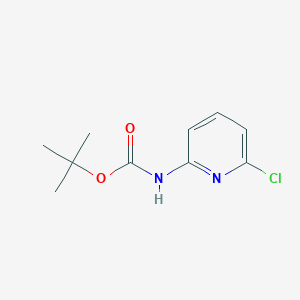
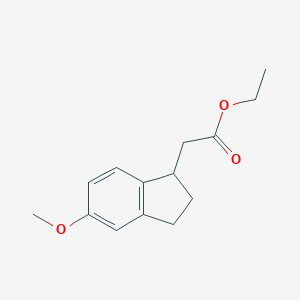
![3-[(Z)-2-Methoxyethenyl]pyridine](/img/structure/B69073.png)
